tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate is a spirocyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The spirocyclic structure imparts unique chemical and physical properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate. One common method involves the use of N,N-dimethylformamide dimethyl acetal as a reagent, which reacts with the precursor to form the desired spirocyclic compound . The reaction is usually carried out in an organic solvent such as toluene under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may be explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with molecular targets through its functional groups. The carbonyl group, for example, can form hydrogen bonds or participate in nucleophilic addition reactions. The spirocyclic structure may also influence the compound’s binding affinity and specificity for certain targets, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate
Uniqueness
Tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of both an oxo and an aza group within the same molecule. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-8-4-6-13(14)7-5-9-17-10(13)15/h4-9H2,1-3H3/t13-/m1/s1 |
InChI Key |
LPYOVXJKPQIUAU-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]12CCCOC2=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.